4-羟基-4-苯基丁酸

描述

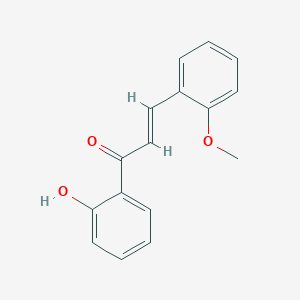

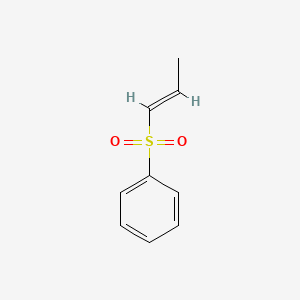

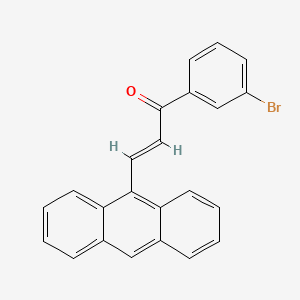

4-Hydroxy-4-phenyl-butyric acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-phenyl-butyric acid consists of a phenyl group attached to a four-carbon chain, with a carboxylic acid group at one end and a hydroxyl group on the fourth carbon .Physical And Chemical Properties Analysis

4-Hydroxy-4-phenyl-butyric acid has a molecular weight of 180.20 . The ®-2-Hydroxy-4-phenylbutyric acid has a melting point of 114-117 °C .Relevant Papers The relevant paper retrieved discusses the efficient production of ®-2-Hydroxy-4-phenylbutyric acid using a coupled reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase system .

科学研究应用

合成和制药中间体

4-羟基-4-苯基丁酸在制药合成中起着重要的中间体作用。其衍生物被用于制备酶抑制剂,展示了在药物化学中的重要性。例如,一项研究描述了一种有效的合成方法,用于合成(2S,3S)-3-氨基-2-羟基-4-苯基丁酸衍生物,这些衍生物是酶抑制剂的有价值的中间体(Suzuki, Honda, Izawa, & Williams, 2005)。此外,另一项研究详细阐述了合成R-2-羟基-4-苯基乙酸丁酯的方法,这是生产一种血管紧张素转换酶抑制剂的关键中间体(Li, 2003)。

材料科学和太阳能电池应用

在材料科学中,4-羟基-4-苯基丁酸的衍生物被研究用于太阳能电池的潜在应用。一项研究探讨了羧酸功能化富勒烯衍生物作为倒置型聚合物太阳能电池的界面层材料。该研究强调了这些衍生物在提高器件效率和性能方面的作用(Choi et al., 2013)。

光谱学和传感应用

该化合物的衍生物在光谱学中也具有重要意义。一项研究展示了4-(4-(4-(二十二烷基氨基)苯基偶氮)苯基)丁酸在朗缪尔-布洛杰单分子膜中的应用。这项研究强调了在酸性条件下电子光谱的变化,提出了在pH传感器中的应用(Zhao, Akiyama, Liu, & Nakanishi, 2000)。

作用机制

Target of Action

It is known that similar compounds like 4-phenylbutyric acid exhibit neuroprotective effects . They interact with denatured and misfolded nascent proteins, preventing their aggregation .

Mode of Action

4-Hydroxy-4-phenyl-butyric acid, like its analog 4-Phenylbutyric acid, may act as a chemical chaperone. Chemical chaperones ameliorate unfolded proteins and suppress their aggregation, resulting in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-Phenylbutyric acid exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

It’s known that similar compounds like 4-phenylbutyric acid play a role in protein folding and degradation pathways . They interact with molecular chaperones such as heat shock proteins (HSPs) and the ubiquitin–proteasome system, which are crucial for protein folding and degradation .

Pharmacokinetics

Pharmacokinetics generally explores these processes, providing valuable insights for optimizing drug administration and utilization .

Result of Action

Similar compounds like 4-phenylbutyric acid have been shown to exhibit neuroprotective effects . They can protect against endoplasmic reticulum stress-induced neuronal cell death .

Action Environment

Factors such as ph, temperature, and glucose concentration can affect the action of similar compounds .

属性

IUPAC Name |

4-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGIKZPOBBMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1637926.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)

![3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637941.png)